molecular formula C15H17N3 B1195842 3'-Methyl-4-dimethylaminoazobenzene CAS No. 55-80-1

3'-Methyl-4-dimethylaminoazobenzene

Cat. No. B1195842
CAS RN: 55-80-1
M. Wt: 239.32 g/mol
InChI Key: LVTFSVIRYMXRSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Methyl-4-dimethylaminoazobenzene and its derivatives often involves reactions that introduce or modify the azo (-N=N-) linkage, a critical feature of these compounds. Although specific synthesis routes for 3'-Methyl-4-dimethylaminoazobenzene are not detailed in the provided papers, the general approach to synthesizing azobenzene derivatives typically includes diazotization reactions followed by coupling with aromatic compounds. The synthesis process is crucial for creating the specific chemical structure that determines the compound's properties and interactions.

Molecular Structure Analysis

Molecular structure analysis of azobenzene derivatives, including 3'-Methyl-4-dimethylaminoazobenzene, reveals the importance of the azo group and substituted groups in determining the compound's physical and chemical behavior. The azo linkage and the positioning of the methyl and dimethylamino groups influence the molecule's conformation, electronic distribution, and potential for isomerization, which are essential for understanding its reactivity and function in various environments.

Chemical Reactions and Properties

3'-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions characteristic of azo compounds and aromatic amines. These reactions can involve changes to the azo linkage, such as reduction or isomerization, and modifications to the aromatic rings through electrophilic substitution or oxidative processes. The compound's chemical properties are significantly influenced by its molecular structure, which can determine its reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties of 3'-Methyl-4-dimethylaminoazobenzene, such as solubility, melting point, and absorption spectrum, are influenced by its molecular structure. The presence of the dimethylamino group can increase the compound's polarity, affecting its solubility in various solvents, while the aromatic rings contribute to its characteristic absorption in the UV-visible spectrum, important for its identification and quantification.

Chemical Properties Analysis

Chemically, 3'-Methyl-4-dimethylaminoazobenzene exhibits properties typical of azo dyes and aromatic amines, including the ability to undergo diazo coupling reactions, electrophilic substitution, and redox reactions. These chemical behaviors are crucial for the compound's applications in dyeing processes and its potential biological activity, including interactions with biomolecules and cellular structures.

For detailed studies on the synthesis, structure, and properties of 3'-Methyl-4-dimethylaminoazobenzene and related compounds, refer to the following sources:

  • Yoshida et al., 1978 discusses the morphological and biochemical investigations of carcinoma tissues induced by this compound.
  • Baba et al., 2006 examines the thermal Z to E isomerization reactions of azobenzene and related compounds in ionic liquids, shedding light on their chemical reactivity and properties.

Scientific Research Applications

1. Tryptophan Metabolism Research

  • Application Summary: This compound is used to study the effect of feeding 3’-Methyl-4-dimethylaminoazobenzene on tryptophan metabolism in rats .
  • Methods of Application: Rats were fed the hepatic carcinogen 3’-methyl-4-dimethylaminoazobenzene .
  • Results: The study found that liver tryptophan pyrrolase and kynureninase activity decreased when rats were fed the hepatic carcinogen 3’-methyl-4-dimethylaminoazobenzene, whereas liver kynurenine transaminase activity did not differ significantly from that of the controls .

2. Mitochondrial Function Research

  • Application Summary: This compound is used to study the effect of short-term feeding of 3’-Methyl-4-dimethylaminoazobenzene on rat-liver mitochondrial function .
  • Methods of Application: Rats were fed a single large dose of the carcinogen 3’-Methyl-4-dimethylaminoazobenzene .
  • Results: The study found differences in isocitrate and citrate oxidation in mitochondria of normal liver and of hepatomas induced by feeding 3’-methyl-4-dimethylaminoazobenzene .

3. Liver Cell Transformation Research

  • Application Summary: This compound is used to study the production of transformed liver cells .
  • Methods of Application: Primary mass cultures of isolated liver cells, which were prepared from normal adult rat by a collagenase-liver-perfusion technique, were treated with 3’-methyl-4-dimethylaminoazobenzene .
  • Results: The study found that mature hepatocytes remarkably decreased in their numbers due to the cytotoxic effect of 3’-methyl-4-dimethylaminoazobenzene, but thereafter active proliferation of epithelial-like clear cells was observed .

4. DNA Stability Research

  • Application Summary: This compound is used to define early biochemical changes occurring in livers of rats that were fed various chemical carcinogens .
  • Methods of Application: Rats were subjected to partial hepatectomy and subsequently given multiple injections of radioactive thymidine to prelabel DNA in their liver. Following a 4-week recovery period the rats were placed on diets containing either 0.05% 3’-methyl-4-dimethylaminoazobenzene .
  • Results: The study found that 3’-methyl-4-dimethylaminoazobenzene had caused a dose-dependent loss of prelabeled DNA demonstrating the cytotoxicity of this carcinogen .

5. Intrahepatic Cholangiocarcinoma Research

  • Application Summary: This compound is used to investigate whether the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription-3 (STAT3) signal pathway contributes to the carcinogenesis of intrahepatic cholangiocarcinoma (ICC) induced by 3’-methyl-4 dimethylaminoazobenzene (3’Me-DAB) in rats .
  • Methods of Application: Rats were subjected to partial hepatectomy and subsequently given multiple injections of radioactive thymidine to prelabel DNA in their liver. Following a 4-week recovery period the rats were placed on diets containing either 0.05% 3’-methyl-4-dimethylaminoazobenzene .
  • Results: The study found that 3’-methyl-4-dimethylaminoazobenzene had caused a dose-dependent loss of prelabeled DNA demonstrating the cytotoxicity of this carcinogen .

6. Hepatic Hyperplasia Research

  • Application Summary: This compound is used to define early biochemical changes occurring in livers of rats that were fed various chemical carcinogens .
  • Methods of Application: Rats were subjected to partial hepatectomy and subsequently given multiple injections of radioactive thymidine to prelabel DNA in their liver. Following a 4-week recovery period the rats were placed on diets containing either 0.05% 3’-methyl-4-dimethylaminoazobenzene .
  • Results: The study found that 3’-methyl-4-dimethylaminoazobenzene had caused a dose-dependent loss of prelabeled DNA demonstrating the cytotoxicity of this carcinogen .

Safety And Hazards

3’-Methyl-4-dimethylaminoazobenzene is moderately toxic by ingestion . It is a suspected carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

While there is ongoing research into the effects and mechanisms of 3’-Methyl-4-dimethylaminoazobenzene, it’s clear that more studies are needed to fully understand its properties and potential applications. For instance, further studies could explore its synthesis, chemical reactions, and mechanism of action in more detail .

properties

IUPAC Name

N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline
Source PubChem
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InChI

InChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTFSVIRYMXRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
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DSSTOX Substance ID

DTXSID8020838, DTXSID90858996
Record name 3'-Methyl-4-(dimethylamino)azobenzene
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Record name N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
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Molecular Weight

239.32 g/mol
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Physical Description

Powder; [MSDSonline]
Record name 3-Methyl-4'-(dimethylamino)azobenzene
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Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4), In water, 0.4 mg/l @ 25 °C
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Description Aqueous solubility in buffer at pH 7.4
Record name 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE
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Vapor Pressure

0.0000352 [mmHg]
Record name 3-Methyl-4'-(dimethylamino)azobenzene
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Product Name

3'-Methyl-4-dimethylaminoazobenzene

CAS RN

55-80-1, 1081821-70-6
Record name N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine
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Record name 3-Methyl-4'-(dimethylamino)azobenzene
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Record name Benzenamine, N,N-dimethyl-4-[2-(3-methylphenyl)diazenyl]-
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Record name N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
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Record name N,N-dimethyl-4-(m-tolylazo)aniline
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Record name 4-(DIMETHYLAMINO)-3'-METHYLAZOBENZENE
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Record name 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,380
Citations
TI Merkulova, KY Kropachev… - … in cooperation with …, 2005 - Wiley Online Library
… Glucocorticoid induction of tyrosine aminotransferase (TAT) mRNA in the presence or absence of ortho-aminoazotoluene (OAT) or 3′-methyl-4-dimethylaminoazobenzene (3′-MeDAB…
Number of citations: 34 onlinelibrary.wiley.com
JM Price, JW Harman, EC Miller, JA Miller - Cancer Research, 1952 - AACR
… For example, it was noted that the ingestion of the very active carcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) for only 4 weeks produced a marked increase in the …
Number of citations: 250 aacrjournals.org
JM Price, EC Miller, JA Miller, GM Weber - Cancer Research, 1950 - AACR
… azobenzene (12, activity = 10) was also studied and 3'-methyl-4-dimethylaminoazobenzene … the livers from rats fed the basal diet with or without 3'-methyl-4-dimethylaminoazobenzene …
Number of citations: 128 aacrjournals.org
JM Price, EC Miller, JA Miller, GM Weber - Cancer Research, 1949 - AACR
… on the experimental diets the group receiving 3'-methyl-4-dimethylaminoazobenzene … , 4-dimethy laminoazobenzene, or 3'-methyl-4-dimethylaminoazobenzene for four weeks were …
Number of citations: 76 aacrjournals.org
TA McCoy, M Maxwell - Journal of the National Cancer Institute, 1959 - academic.oup.com
… HEPATOCARCINOGENESIS RESULTING from the oral administration of 3'-methyl-4-dimethylaminoazobenzene 2 in the diets of rats has been extensively studied (1,2). The authors, …
Number of citations: 25 academic.oup.com
EC Miller, JA Miller, RW Sapp, GM Weber - Cancer Research, 1949 - AACR
… With relative carcinogenicities of 10 to 12, 6, 2 to 3, and <1 the maxima were attained in approximately 2, 4, 8, and ≥21 weeks for 3′-methyl-4-dimethylaminoazobenzene, 4-…
Number of citations: 136 aacrjournals.org
T Sugimoto, H Terayama - Cancer Research, 1972 - AACR
… , and the results were compared with those of rats given 3'-methyl-4-dimethylaminoazobenzene … after Administration of a Single Large Dose of 3'-Methyl-4-dimethylaminoazobenzene …
Number of citations: 11 aacrjournals.org
PA Lefevre, J Ashby - Carcinogenesis, 1981 - academic.oup.com
… A similar profile of mutagenic activities has been described for the more potent liver carcinogen 3' -methyl-4-dimethylaminoazobenzene (3' MeDAB;III) (1). This compound has been …
Number of citations: 40 academic.oup.com
K Dempo, N Chisaka, Y Yoshida, A Kaneko, T Onoé - Cancer research, 1975 - AACR
This study was carried out to identify α-fetoprotein (AFP)-producing cells in the hepatic tissue by immunofluorescent antibody techniques during the early stage of 3′-methyl-4-…
Number of citations: 146 aacrjournals.org
JD Yager Jr, VR Potter - Cancer Research, 1975 - AACR
The objective of the present study was to define early biochemical changes occurring in livers of rats that were fed various chemical carcinogens. Rats were subjected to partial …
Number of citations: 23 aacrjournals.org

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